

Addressing off-target effects of TIS108 in experiments

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Compound of Interest

Compound Name: TIS108

Cat. No.: B15607597

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Technical Support Center: TIS108

Welcome to the technical support center for **TIS108**, a triazole-type strigolactone (SL) biosynthesis inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TIS108**?

A1: **TIS108** is an inhibitor of strigolactone (SL) biosynthesis.^{[1][2][3]} It reduces the production of endogenous SLs, such as 2'-epi-5-deoxystrigol (epi-5DS), in plants like rice and Arabidopsis.^{[1][2][3]} This inhibition leads to phenotypes characteristic of SL-deficient mutants, including increased shoot branching and repressed root hair elongation.^{[1][3][4]}

Q2: What is the suspected molecular target of **TIS108**?

A2: While the exact target site is not definitively identified, **TIS108** is thought to inhibit a cytochrome P450 monooxygenase involved in the SL biosynthesis pathway.^{[4][5]} Evidence suggests that **TIS108** may specifically target MAX1, a key enzyme in this pathway.^[6]

Q3: What are the potential off-target effects of **TIS108**?

A3: As a triazole derivative, **TIS108** has the potential to inhibit other cytochrome P450 enzymes. This could theoretically affect the biosynthesis of other plant hormones, such as gibberellins (GA) and brassinosteroids (BR). However, **TIS108** was developed as a more specific inhibitor than its predecessor, TIS13, which is known to cause severe dwarfism indicative of off-target effects on GA and BR synthesis.^{[4][5]} At recommended concentrations, **TIS108** does not typically induce dwarfism, suggesting greater specificity for the SL biosynthesis pathway.^{[4][5]}

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target **TIS108** activity?

A4: There are two primary methods to validate the on-target effects of **TIS108**:

- **Rescue Experiment:** Co-application of a synthetic strigolactone analog, such as GR24, should reverse the phenotypic effects of **TIS108**.^{[1][3][4]} If the phenotype is rescued, it strongly indicates that the effects of **TIS108** are due to SL deficiency.
- **Gene Expression Analysis:** The inhibition of SL biosynthesis by **TIS108** leads to a feedback response, upregulating the expression of SL biosynthesis genes like MAX3 and MAX4.^{[1][4]} Observing this upregulation via qPCR can serve as a molecular confirmation of on-target activity.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Solution
No observable phenotype after TIS108 treatment.	<p>1. Suboptimal Concentration: The concentration of TIS108 may be too low for your specific plant species or experimental conditions.</p> <p>2. Degradation of TIS108: Improper storage or handling may have led to the degradation of the compound.</p> <p>3. Plant Age/Developmental Stage: The responsiveness of plants to SL inhibition can vary with age.</p>	<p>1. Perform a Dose-Response Curve: Test a range of TIS108 concentrations (e.g., 1-10 μM) to determine the optimal concentration for your system.</p> <p>2. Use Freshly Prepared Solutions: Prepare TIS108 solutions from a fresh stock for each experiment. Store the stock solution at -20°C.</p> <p>3. Optimize Treatment Timing: Treat plants at a developmental stage known to be sensitive to SL levels.</p>
Unexpected phenotypes (e.g., dwarfism, chlorosis).	<p>1. Off-Target Effects: The concentration of TIS108 may be too high, leading to inhibition of other P450 enzymes.</p> <p>2. Solvent Toxicity: The solvent used to dissolve TIS108 (e.g., DMSO) may be causing toxicity at the concentration used.</p>	<p>1. Lower TIS108 Concentration: Use the lowest effective concentration determined from your dose-response curve.</p> <p>2. Perform a Rescue Experiment: Co-treat with GR24. If the unexpected phenotype is not rescued, it is likely an off-target effect.</p> <p>3. Include a Solvent Control: Always include a control group treated with the same concentration of the solvent used for TIS108.</p>
Inconsistent results between experiments.	<p>1. Variability in Experimental Conditions: Minor differences in growth conditions (light, temperature, humidity) can affect plant responses.</p> <p>2. Inconsistent Application: The method of TIS108 application</p>	<p>1. Standardize Growth Conditions: Ensure all experimental plants are grown under identical and controlled environmental conditions.</p> <p>2. Standardize Application Method: Use a consistent</p>

may not be uniform across experiments.

method for TIS108 application (e.g., soil drench, hydroponic solution, or media supplementation) and ensure even distribution.

Experimental Protocols

Protocol 1: Rescue Experiment with GR24 in *Arabidopsis thaliana*

This protocol is designed to confirm that the phenotype induced by **TIS108** is due to the inhibition of strigolactone biosynthesis.

Materials:

- *Arabidopsis thaliana* seeds (wild-type)
- Growth media (e.g., MS agar plates)
- **TIS108** stock solution (10 mM in DMSO)
- GR24 stock solution (10 mM in DMSO)
- Sterile water
- DMSO

Methodology:

- Prepare Treatment Media:
 - Control: Prepare MS agar media with a final DMSO concentration equivalent to that in the treatment groups.
 - **TIS108** Treatment: Prepare MS agar media with the desired final concentration of **TIS108** (e.g., 3 μ M).

- Rescue Treatment: Prepare MS agar media with the same concentration of **TIS108** and a final concentration of GR24 (e.g., 5 μ M).
- GR24 Control: Prepare MS agar media with the same final concentration of GR24 as the rescue group.
- Sterilize and Sow Seeds: Surface sterilize Arabidopsis seeds and sow them on the prepared media plates.
- Incubate: Place the plates in a growth chamber under standard conditions (e.g., 16h light/8h dark photoperiod at 22°C).
- Phenotypic Analysis: After a set period of growth (e.g., 14-21 days), observe and quantify the desired phenotypes (e.g., number of rosette branches, root hair length).
- Data Interpretation: If the **TIS108**-induced phenotype is rescued (i.e., resembles the control) in the rescue treatment group, this confirms the on-target effect of **TIS108**.

Protocol 2: Quantitative PCR (qPCR) for SL Biosynthesis Gene Expression

This protocol is to measure the expression of MAX3 and MAX4 genes in Arabidopsis as a molecular marker for **TIS108** on-target activity.

Materials:

- Arabidopsis thaliana seedlings (wild-type)
- Liquid growth media
- **TIS108** stock solution (10 mM in DMSO)
- DMSO
- Liquid nitrogen
- RNA extraction kit

- cDNA synthesis kit
- qPCR master mix
- Primers for MAX3, MAX4, and a reference gene (e.g., UBQ10)

Methodology:

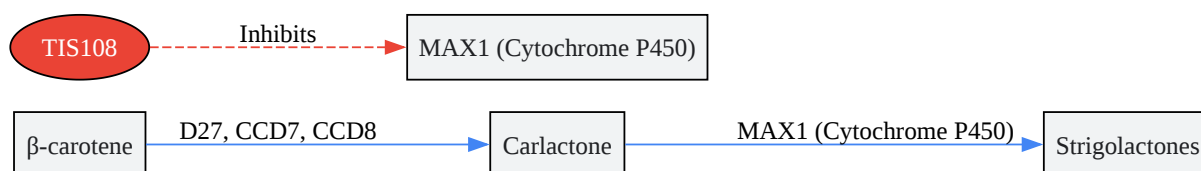
- Seedling Growth and Treatment:
 - Grow Arabidopsis seedlings in liquid media for a specified period (e.g., 10 days).
 - Treat the seedlings with **TIS108** (e.g., 3 μ M final concentration) or a DMSO control for a set duration (e.g., 24 hours).
- Tissue Harvest and RNA Extraction:
 - Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
 - Extract total RNA from the tissue using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MAX3, MAX4, and the reference gene.
- Data Analysis:
 - Calculate the relative expression levels of MAX3 and MAX4 using the $\Delta\Delta C_t$ method, normalizing to the reference gene expression.
- Data Interpretation: A significant upregulation of MAX3 and MAX4 expression in **TIS108**-treated seedlings compared to the control indicates on-target activity.

Data Summary

Table 1: Summary of **TIS108** Effects and Control Strategies

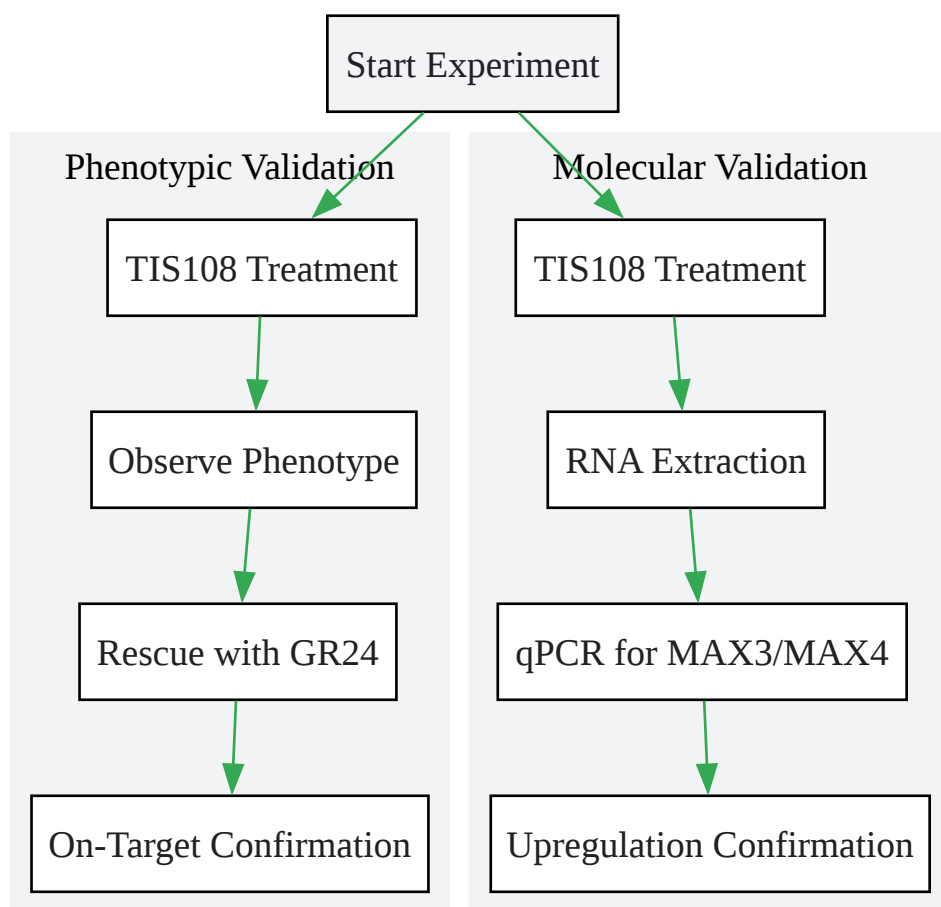
Effect Type	Description	Experimental Evidence	Control/Validation Strategy
On-Target	Inhibition of Strigolactone (SL) Biosynthesis	- Increased shoot branching - Repressed root hair elongation - Upregulation of MAX3 and MAX4 gene expression	- Rescue of phenotype with exogenous GR24 - qPCR analysis of SL biosynthesis genes
Potential Off-Target	Inhibition of other Cytochrome P450 enzymes (e.g., in GA and BR biosynthesis)	- Minimal evidence at effective concentrations (no dwarfism observed)	- Use the lowest effective concentration of TIS108 - Include a GR24 rescue group to differentiate on- and off-target phenotypes

Visualizations



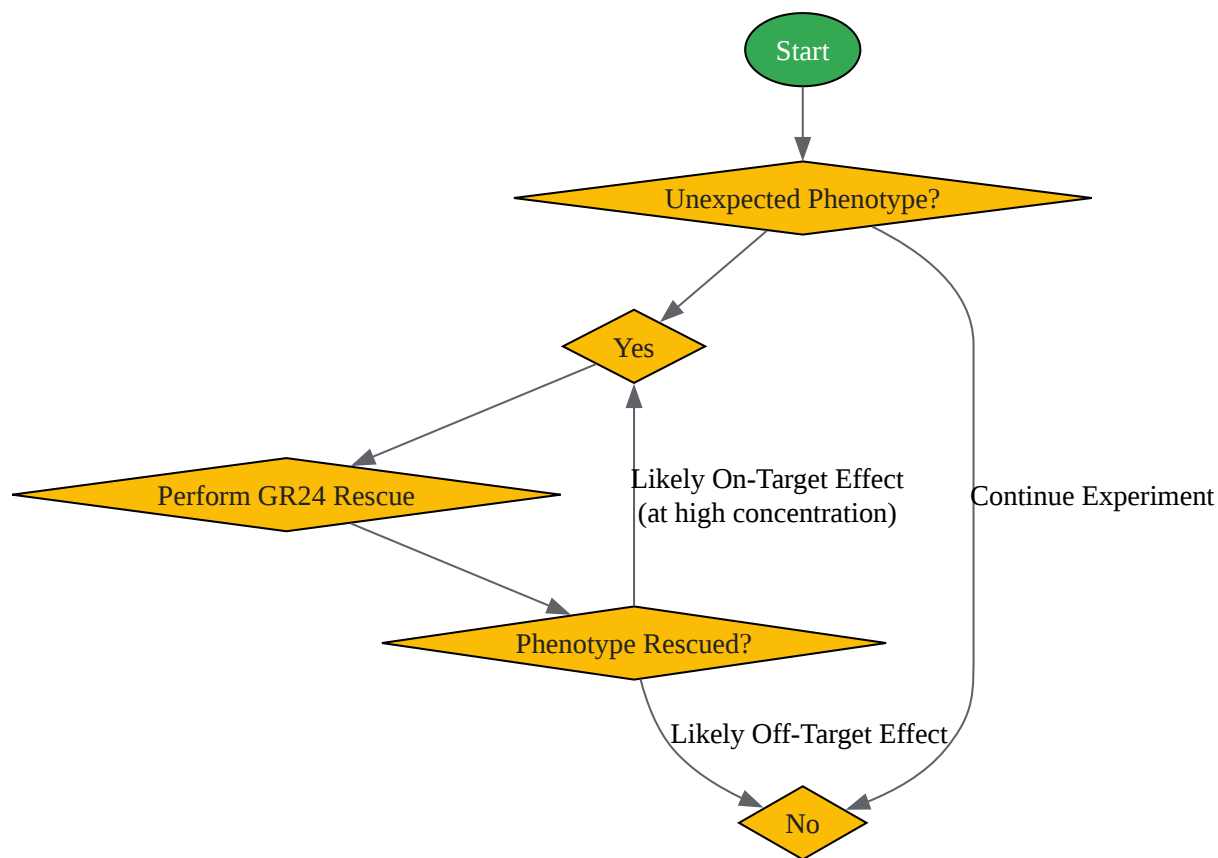
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Caption: Simplified Strigolactone Biosynthesis Pathway and the inhibitory action of **TIS108**.



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Caption: Experimental workflow for validating the on-target effects of **TIS108**.



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Caption: Logic diagram for troubleshooting unexpected phenotypes observed with **TIS108**.

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